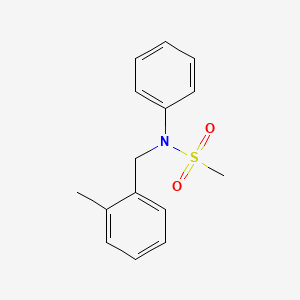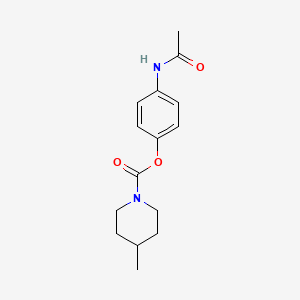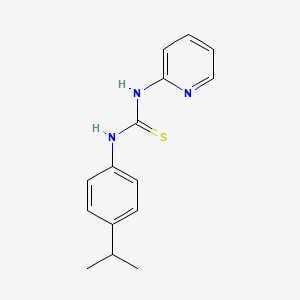
N-(4-isopropylphenyl)-N'-2-pyridinylthiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-isopropylphenyl)-N'-2-pyridinylthiourea, also known as IPTU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IPTU is a thiourea derivative, which is a class of organic compounds that contain a sulfur atom attached to a carbon atom that is part of a carbonyl group.
作用机制
The mechanism of action of N-(4-isopropylphenyl)-N'-2-pyridinylthiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(4-isopropylphenyl)-N'-2-pyridinylthiourea has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that plays a role in cell proliferation and survival. N-(4-isopropylphenyl)-N'-2-pyridinylthiourea has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N-(4-isopropylphenyl)-N'-2-pyridinylthiourea has been shown to have various biochemical and physiological effects. In cancer cells, N-(4-isopropylphenyl)-N'-2-pyridinylthiourea has been shown to induce apoptosis by activating caspases, a family of proteases that play a role in programmed cell death. N-(4-isopropylphenyl)-N'-2-pyridinylthiourea has also been shown to inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix. In neurodegenerative diseases, N-(4-isopropylphenyl)-N'-2-pyridinylthiourea has been shown to protect neurons from oxidative stress and inflammation. In diabetes, N-(4-isopropylphenyl)-N'-2-pyridinylthiourea has been shown to improve glucose tolerance and insulin sensitivity by enhancing the activity of AMP-activated protein kinase (AMPK), an enzyme that regulates energy metabolism.
实验室实验的优点和局限性
N-(4-isopropylphenyl)-N'-2-pyridinylthiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity in animal models. However, N-(4-isopropylphenyl)-N'-2-pyridinylthiourea has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. It also has limited bioavailability, which can affect its efficacy in vivo.
未来方向
There are several future directions for research on N-(4-isopropylphenyl)-N'-2-pyridinylthiourea. One area of research is to further elucidate its mechanism of action. Another area of research is to optimize its pharmacokinetics and pharmacodynamics for use in vivo. N-(4-isopropylphenyl)-N'-2-pyridinylthiourea has also been studied for its potential as a therapeutic agent in various diseases, and further research is needed to evaluate its efficacy and safety in clinical trials. Additionally, N-(4-isopropylphenyl)-N'-2-pyridinylthiourea can be used as a starting point for the development of new compounds with improved properties and efficacy.
合成方法
The synthesis of N-(4-isopropylphenyl)-N'-2-pyridinylthiourea involves the reaction of 4-isopropylphenyl isothiocyanate with 2-pyridylamine in the presence of a base such as sodium hydroxide. The reaction yields N-(4-isopropylphenyl)-N'-2-pyridinylthiourea as a white crystalline solid with a melting point of 153-154°C. The purity of N-(4-isopropylphenyl)-N'-2-pyridinylthiourea can be determined using various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
科学研究应用
N-(4-isopropylphenyl)-N'-2-pyridinylthiourea has been studied extensively for its potential applications in various fields such as cancer research, neurodegenerative diseases, and diabetes. In cancer research, N-(4-isopropylphenyl)-N'-2-pyridinylthiourea has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. N-(4-isopropylphenyl)-N'-2-pyridinylthiourea has also been studied for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In diabetes research, N-(4-isopropylphenyl)-N'-2-pyridinylthiourea has been shown to improve glucose tolerance and insulin sensitivity in animal models.
属性
IUPAC Name |
1-(4-propan-2-ylphenyl)-3-pyridin-2-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3S/c1-11(2)12-6-8-13(9-7-12)17-15(19)18-14-5-3-4-10-16-14/h3-11H,1-2H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYMLWALIMDQSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=S)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Propan-2-yl)phenyl]-3-pyridin-2-ylthiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

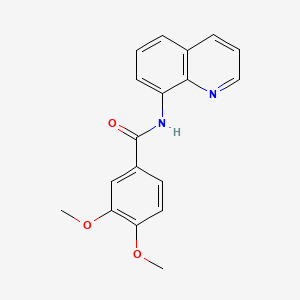
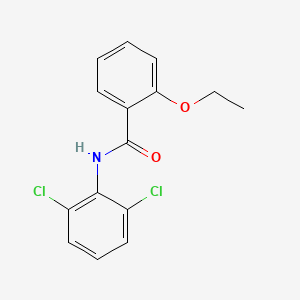
![1-{[(3-bromobenzyl)thio]acetyl}piperidine](/img/structure/B5713411.png)
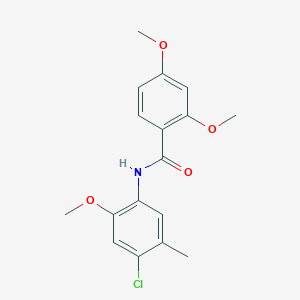
![N-[3-(trifluoromethyl)phenyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)urea](/img/structure/B5713424.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-thienylmethyl)thiourea](/img/structure/B5713433.png)
![N-(4-methoxybenzyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5713435.png)
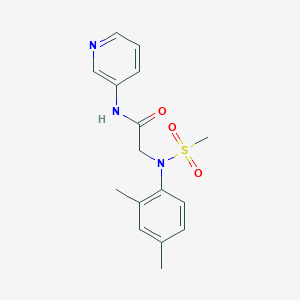
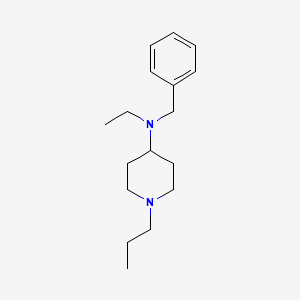
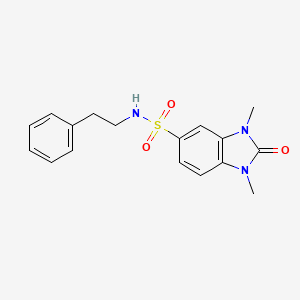
![methyl [(4,6-dimethyl-2-pyrimidinyl)thio]acetate](/img/structure/B5713458.png)
![5-{[(cyclopropylmethyl)(propyl)amino]methyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5713469.png)
